Lithium molybdate

Vue d'ensemble

Description

Lithium molybdate is a class of electrode material that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Synthesis Analysis

Lithium molybdate can be synthesized by compositing with carbon nanofibers . This method provides a high-capacity and stable lithium molybdate anode material for lithium-ion batteries .Molecular Structure Analysis

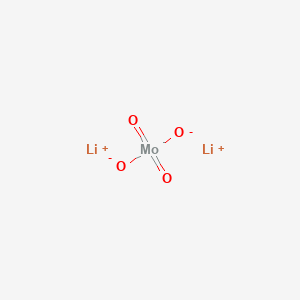

The molecular formula of Lithium molybdate is Li2MoO4 . Its molecular weight is 173.9 g/mol . The InChI string representation of its structure isInChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 . Chemical Reactions Analysis

Lithium molybdate shows a shot-rod nanoparticle morphology that is tightly wound in the fibrous carbon nanofibers . The Li2MoO4@CNF composite demonstrates superior high specific capacity and cycling stability, which are attributed to the reversible Li-ion intercalation in the LixMoyOz amorphous phase during charge and discharge .Physical And Chemical Properties Analysis

Lithium molybdate has a molecular weight of 173.9 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass is 175.917069 g/mol and its monoisotopic mass is also 175.917069 g/mol . The topological polar surface area is 80.3 Ų .Applications De Recherche Scientifique

Lithium Molybdate in Circadian Rhythm Regulation

Lithium, a component of lithium molybdate, is a potent inhibitor of glycogen synthase kinase 3 (GSK3) and plays a critical role in circadian rhythm regulation in organisms. Research has shown that lithium treatment leads to the degradation of the nuclear receptor Rev-erbα, a negative component of the circadian clock, thereby activating the clock gene Bmal1 (Yin et al., 2006).

Dielectric Properties for Technology Applications

Lithium molybdate has been found to have significant dielectric properties. For instance, lithium molybdate disks demonstrate high densities and exhibit microwave dielectric properties with a relative permittivity of 4.6–5.2, making it a viable material for various technological applications (Kähäri et al., 2014).

Synthesis and Material Science

The synthesis of lithium molybdate through a rapid process at room temperature has been achieved, showcasing its potential in material science and industrial applications. This process is driven by the liberation of water from the crystalline lattice, resulting in highly crystalline Li2MoO4 with significantly smaller and more regularly shaped particles (Yip et al., 2010).

As an Anode Material in Lithium Ion Batteries

Lithium molybdate has been explored as an anode material for lithium-ion batteries. It shows promise due to its high specific capacity and rate property, attributed to the synergistic function of reducing particle size and improving electrochemical kinetics (Li et al., 2017).

Use in Electrocatalysis and Energy Storage

Research into lithium molybdate's electrocatalytic activity has demonstrated its potential in enhancing the electrochemical performance of sulfur cathode under high sulfur loading and lean electrolyte conditions in lithium–sulfur batteries (Wang et al., 2021).

Applications in Scintillating Bolometers

Lithium molybdate has been tested as a scintillating bolometer for detecting neutrinoless double beta decay, a process significant in particle physics and cosmology. It shows promising results due to its luminescence properties and the ability to operate as a cryogenic scintillating bolometer (Danevich et al., 2018)

Safety And Hazards

Propriétés

IUPAC Name |

dilithium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHMDUCCVHOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2MoO4 | |

| Record name | lithium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | lithium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Lithium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium molybdate | |

CAS RN |

13568-40-6 | |

| Record name | Molybdate (MoO42-), lithium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)